Tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate
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Overview
Description
Tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate is an organic compound characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-3-methylbenzoic acid and trifluoromethylating agents.
Esterification: The carboxylic acid group of 2-amino-3-methylbenzoic acid is esterified using tert-butyl alcohol in the presence of an acid catalyst to form tert-butyl 2-amino-3-methylbenzoate.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitronium ions (NO2+).
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Halogenated or nitrated products.
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Material Science: It is utilized in the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Biology and Medicine:
Drug Development: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals. This compound can serve as a building block for the synthesis of potential drug candidates.
Biological Probes: It can be used in the design of fluorescent probes for imaging and diagnostic applications.
Industry:
Agrochemicals: The compound can be incorporated into the design of herbicides and pesticides, improving their efficacy and environmental stability.
Electronics: It is used in the development of materials for electronic devices, including semiconductors and insulating materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate is largely dependent on its specific application. In drug development, the trifluoromethyl group can enhance the binding affinity of the compound to its molecular targets, such as enzymes or receptors, through hydrophobic interactions and electronic effects. The amino group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Tert-butyl 2-amino-3-methylbenzoate: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
Tert-butyl 2-amino-4-(trifluoromethyl)benzoate: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness: The presence of the trifluoromethyl group in tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate imparts unique properties such as increased lipophilicity, metabolic stability, and electronic effects, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c1-7-9(13(14,15)16)6-5-8(10(7)17)11(18)19-12(2,3)4/h5-6H,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZXVPVWYNRYCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)C(=O)OC(C)(C)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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